![molecular formula C25H26Cl2N4O3 B12895692 4-(2,4-Dichloro-5-methoxyanilino)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinoline-3-carbonitrile CAS No. 622368-91-6](/img/structure/B12895692.png)
4-(2,4-Dichloro-5-methoxyanilino)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2,4-Dichloro-5-methoxyphenyl)amino)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinoline-3-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its quinoline core structure, which is substituted with multiple functional groups, including methoxy, amino, and carbonitrile groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Dichloro-5-methoxyphenyl)amino)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinoline-3-carbonitrile typically involves multi-step organic reactions. The starting materials often include 2,4-dichloro-5-methoxyaniline and various quinoline derivatives. The synthetic route may involve:
Nucleophilic substitution: reactions to introduce the amino and methoxy groups.
Cyclization: reactions to form the quinoline core.
Functional group modifications: to introduce the carbonitrile group.
Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis. industrial methods focus on optimizing reaction conditions to ensure scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
4-((2,4-Dichloro-5-methoxyphenyl)amino)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., ammonia, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while reduction of the carbonitrile group may yield primary amines.
科学的研究の応用
4-((2,4-Dichloro-5-methoxyphenyl)amino)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinoline-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. Its unique structure allows it to interact with specific molecular targets, such as protein kinases.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and signaling pathways.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex organic molecules, which can be used in various industrial applications.
作用機序
The mechanism of action of 4-((2,4-Dichloro-5-methoxyphenyl)amino)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinoline-3-carbonitrile involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved may vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
- **4-((2,4-Dichloro-5-methoxyphenyl)amino)-6-ethoxy-7-((1-methylpiperidin-4-yl)methoxy)quinoline-3-carbonitrile
- **4-((2,4-Dichloro-5-methoxyphenyl)amino)-6-ethoxy-7-((4-ethyl-1-piperazinyl)ethoxy)quinoline-3-carbonitrile
- **4-((2,4-Dichloro-5-methoxyphenyl)amino)-6-ethoxy-7-((4-methyl-1-piperazinyl)ethoxy)quinoline-3-carbonitrile
Uniqueness
The uniqueness of 4-((2,4-Dichloro-5-methoxyphenyl)amino)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinoline-3-carbonitrile lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and pharmacokinetic profiles, making it a valuable candidate for further research and development.
特性
CAS番号 |
622368-91-6 |
|---|---|
分子式 |
C25H26Cl2N4O3 |
分子量 |
501.4 g/mol |
IUPAC名 |
4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H26Cl2N4O3/c1-31-6-4-15(5-7-31)14-34-24-10-20-17(8-23(24)33-3)25(16(12-28)13-29-20)30-21-11-22(32-2)19(27)9-18(21)26/h8-11,13,15H,4-7,14H2,1-3H3,(H,29,30) |
InChIキー |
TXAYKQMEBQBGLR-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



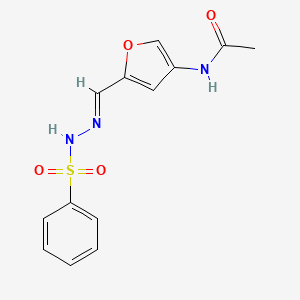
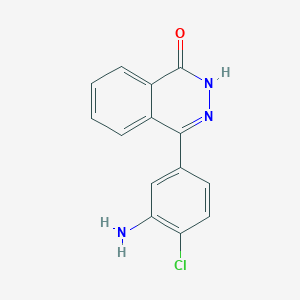

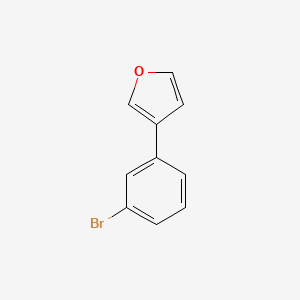

![4,7-Dimethoxy-8-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline](/img/structure/B12895644.png)
![3-Acetyl-5-[(benzylsulfanyl)methyl]-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12895652.png)
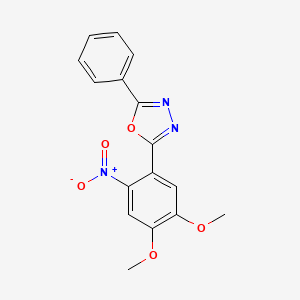
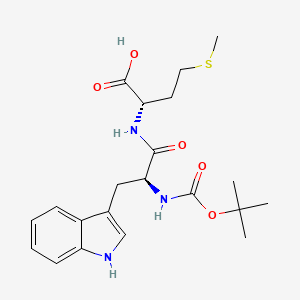
![N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)oxy]ethan-1-amine](/img/structure/B12895679.png)

![1-(Dibenzo[b,d]furan-2-yl)-2,2-diethoxyethanone](/img/structure/B12895690.png)

